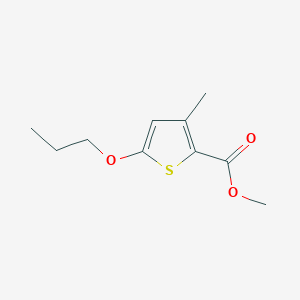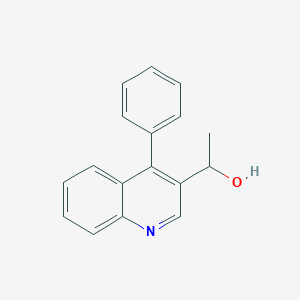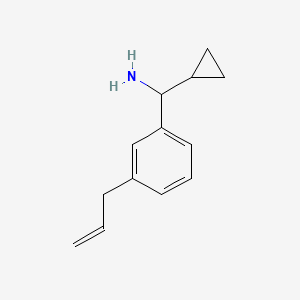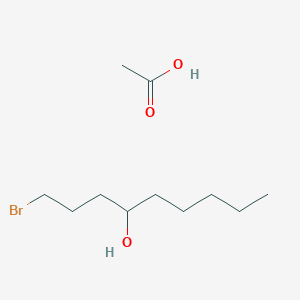
Acetic acid;1-bromononan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-bromononan-4-ol is an organic compound that combines the properties of acetic acid and a brominated alcohol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 1-bromononan-4-ol is a brominated alcohol, where a bromine atom is attached to the fourth carbon of a nonane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromononan-4-ol typically involves the bromination of nonan-4-ol followed by esterification with acetic acid. The bromination can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
For the esterification step, the brominated alcohol is reacted with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux to drive the esterification to completion, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification steps can be integrated into a single process, with careful control of reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-bromononan-4-ol can undergo various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to a corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for hydroxide substitution.
Major Products
Oxidation: Nonan-4-one or nonanoic acid.
Reduction: Nonan-4-ol.
Substitution: Nonan-4-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;1-bromononan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the bromine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of acetic acid;1-bromononan-4-ol depends on its specific application. In antimicrobial studies, the bromine atom is believed to disrupt microbial cell membranes, leading to cell lysis. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which can activate adjacent carbon atoms for nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
1-bromononane: A brominated alkane without the hydroxyl group.
Nonan-4-ol: An alcohol without the bromine atom.
Acetic acid;1-chlorononan-4-ol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
Acetic acid;1-bromononan-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the nonane chain. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
54314-55-5 |
|---|---|
Fórmula molecular |
C11H23BrO3 |
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
acetic acid;1-bromononan-4-ol |
InChI |
InChI=1S/C9H19BrO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
Clave InChI |
BQKLNLJAUPLKIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCBr)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)
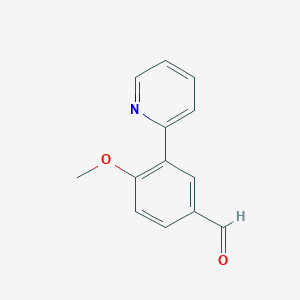
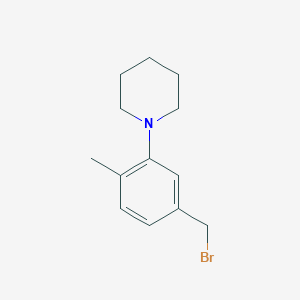
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)


